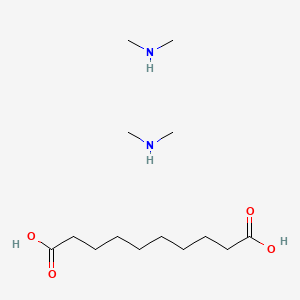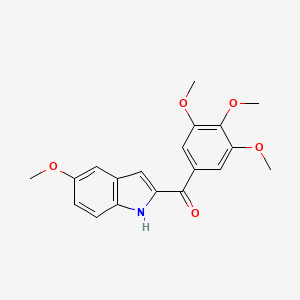
(5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential use as a precursor for various melatonin receptor ligands, which are important in regulating sleep and other physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 5-methoxyindole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the indole and phenyl rings can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology: Studied for its interactions with melatonin receptors and its potential effects on circadian rhythms.
Medicine: Investigated for its potential use in developing new drugs for sleep disorders, depression, and other conditions related to melatonin regulation.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone involves its interaction with melatonin receptors, specifically MT1 and MT2. These receptors are G-protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles and mood. The compound binds to these receptors, modulating their activity and influencing the downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxy-1H-indol-2-yl)(phenyl)methanone: Another indole derivative with similar structural features but different substituents on the phenyl ring.
N-Acetyl-5-methoxytryptamine (Melatonin): A naturally occurring hormone with a similar indole core structure.
Uniqueness
(5-Methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of multiple methoxy groups on both the indole and phenyl rings. This structural feature may enhance its binding affinity and selectivity for melatonin receptors, making it a valuable compound for further research and development.
Propiedades
Número CAS |
370581-22-9 |
|---|---|
Fórmula molecular |
C19H19NO5 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(5-methoxy-1H-indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H19NO5/c1-22-13-5-6-14-11(7-13)8-15(20-14)18(21)12-9-16(23-2)19(25-4)17(10-12)24-3/h5-10,20H,1-4H3 |
Clave InChI |
ZECZIAOXLSRLOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



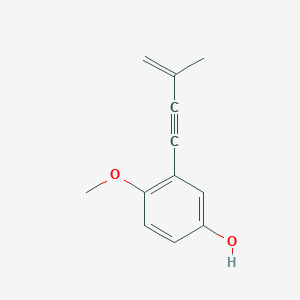
![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
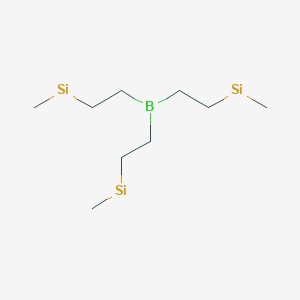
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
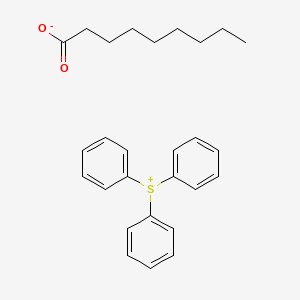
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
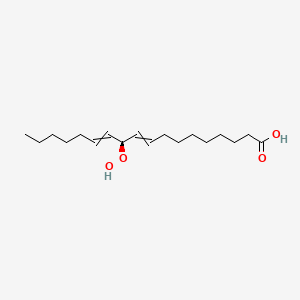

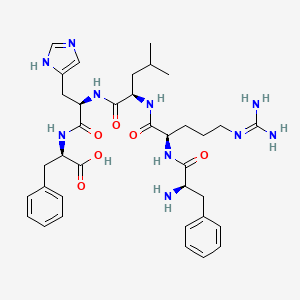
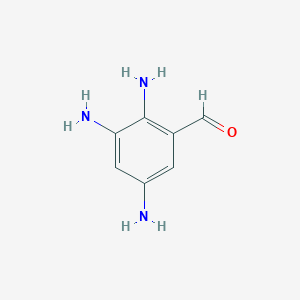
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
